4-Chlorobupropion

HPLC Pharmaceutical Analysis Impurity Profiling

Accurate quantitation of 4-chlorobupropion at the ≤0.2% compendial limit in bupropion HCl API demands an impurity reference standard with unambiguous chromatographic identity. This standard resolves that challenge: • Distinct RRT of 2.30 vs. bupropion in USP/EP/IP HPLC methods for confident peak assignment • Chromatographically resolved from 5-chlorobupropion (RRT 2.74) per validated pharmacopoeial protocols • Supplied with comprehensive COA supporting ANDA/DMF regulatory filings

Molecular Formula C13H17Cl2NO
Molecular Weight 274.18 g/mol
CAS No. 1193779-34-8
Cat. No. B1419877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobupropion
CAS1193779-34-8
Molecular FormulaC13H17Cl2NO
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C
InChIInChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9/h5-8,16H,1-4H3
InChIKeyMXUDEADPGZWZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobupropion Procurement: Key Specifications & Regulations


4-Chlorobupropion (CAS 1193779-34-8) is a dichloro-substituted structural analog of the aminoketone antidepressant bupropion, formally designated as 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one [1]. It is primarily utilized as a pharmacopoeial impurity reference standard, with a defined chromatographic profile and a relative retention time of 2.30 versus bupropion in compendial HPLC methods [2]. This compound serves a distinct role in analytical quality control and stability testing, where its precise identification and quantitation are mandated for bupropion hydrochloride active pharmaceutical ingredient release [3].

Why 4-Chlorobupropion Cannot Be Substituted


Generic substitution of 4-chlorobupropion with other bupropion-related impurities or the parent drug is not analytically valid due to its unique and well-defined chromatographic behavior, which is a critical parameter for regulatory compliance. Compendial methods explicitly differentiate 4-chlorobupropion from other impurities, including its regioisomer 5-chlorobupropion, based on a distinct relative retention time (RRT) of 2.30 compared to 2.74 for the 5-chloro analog [1]. This separation is essential for accurate quantification and is mandated by pharmacopoeial monographs for bupropion hydrochloride [1]. Furthermore, while bupropion is a norepinephrine-dopamine reuptake inhibitor, its pharmacological activity is distinct from its metabolites and impurities, and 4-chlorobupropion has been shown to be approximately three to four times less potent at inhibiting dopamine uptake, highlighting a significant functional divergence that precludes its use as a simple interchangeable reference in biological assays .

4-Chlorobupropion: Analytical and Pharmacological Evidence


Chromatographic Resolution vs. Bupropion

In the compendial HPLC method for bupropion hydrochloride related substances, 4-chlorobupropion exhibits a relative retention time (RRT) of 2.30, which is clearly differentiated from the parent drug bupropion (RRT = 1.0) and the closely related regioisomer 5-chlorobupropion (RRT = 2.74) [1]. This specific retention time, along with a defined relative correction factor of 0.90, enables unambiguous identification and quantitation as a known impurity in pharmaceutical formulations.

HPLC Pharmaceutical Analysis Impurity Profiling

Reduced Dopamine Uptake Inhibition vs. Bupropion

Research comparing 4-chlorobupropion to its parent compound, bupropion, found the chlorinated analog to be approximately three to four times less potent at inhibiting dopamine uptake . This finding indicates a significant reduction in the functional activity at the dopamine transporter, a primary target for bupropion's therapeutic effects. The addition of a second chlorine atom at the 4-position of the aromatic ring alters the compound's interaction with the transporter, providing a clear pharmacological distinction.

Neuropharmacology Transporter Assays Structure-Activity Relationship

Regulatory Impurity Limit in Bupropion HCl

The Indian Pharmacopoeia monograph for Bupropion Hydrochloride specifies an acceptance criterion for 4-chlorobupropion, limiting its presence to not more than 0.2% of the active pharmaceutical ingredient [1]. This quantitative limit is a direct regulatory requirement for the release of commercial bupropion hydrochloride batches, as evidenced by a Certificate of Analysis showing that the impurity was 'Not Detected' in a tested batch that otherwise met USP40 standards [2].

Quality Control Pharmacopoeial Standards Impurity Control

4-Chlorobupropion Procurement Application Scenarios


Pharmaceutical Quality Control and Batch Release Testing

Procure 4-chlorobupropion for use as a reference standard in HPLC methods mandated by major pharmacopoeias (USP, EP, IP) for the quantification of the 4-chlorobupropion impurity in bupropion hydrochloride drug substance and finished products. Its distinct relative retention time (RRT 2.30) and defined acceptance limit (≤ 0.2%) are critical for demonstrating compliance with regulatory specifications, as evidenced by its inclusion in compendial monographs and industry Certificates of Analysis [1][2].

Analytical Method Development and Validation (AMV)

Utilize 4-chlorobupropion as a key system suitability component during the development and validation of new or improved analytical methods for bupropion and its related substances. Its well-characterized chromatographic behavior, including its specific RRT and correction factor, allows for accurate peak identification, resolution testing from co-eluting impurities like 5-chlorobupropion, and establishment of method robustness in accordance with ICH guidelines [1].

Structure-Activity Relationship (SAR) Studies in Addiction Pharmacology

Employ 4-chlorobupropion as a tool compound in neuropharmacology research to investigate the structural determinants of dopamine transporter inhibition. Given its documented 3- to 4-fold lower potency at inhibiting dopamine uptake compared to the parent drug bupropion, it serves as a valuable comparator for delineating the impact of aromatic dichloro-substitution on transporter affinity and functional activity in the context of developing novel treatments for stimulant use disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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